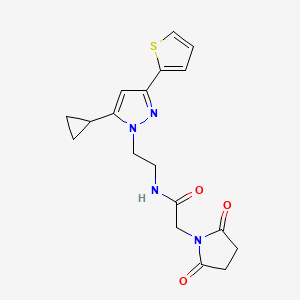
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Indole Derivatives
The compound also contains an indole moiety. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cyclopropyl Group
The compound contains a cyclopropyl group, which is a three-membered ring structure. While the specific effects of this group can vary depending on the overall structure of the compound, cyclopropyl groups are often used in medicinal chemistry to enhance the metabolic stability of a drug molecule .
Activité Biologique
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C23H22N5O3S
Molecular Weight : 435.5 g/mol
CAS Number : 1796989-37-1
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrazole ring and thiophene moiety is particularly notable for their roles in various pharmacological effects.
Biological Activity Overview
This compound has been evaluated for several biological activities, including:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its SAR:
| Substituent | Biological Effect | Notes |
|---|---|---|
| Pyrazole Ring | Anticancer, Anti-inflammatory | Essential for activity; modifications can enhance potency |
| Thiophene Moiety | Potential antimicrobial | Influences lipophilicity and binding affinity |
| Dioxopyrrolidin | Enhances metabolic stability | May improve pharmacokinetic properties |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of similar compounds:
- Antiproliferative Studies : A study on 3-Alkyl-1,5-Diaryl-Pyrazoles demonstrated significant antiproliferative effects across multiple cancer cell lines, with IC50 values indicating strong efficacy .
- COX Inhibition Studies : Research on sulfonamide-containing pyrazole derivatives revealed their ability to selectively inhibit COX-2, providing insights into their anti-inflammatory potential .
- Antimicrobial Activity : Investigations into N-sulfonylpyrazoles indicated promising antiviral and antibacterial properties, suggesting that modifications in the pyrazole structure could lead to novel therapeutic agents .
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16(11-21-17(24)5-6-18(21)25)19-7-8-22-14(12-3-4-12)10-13(20-22)15-2-1-9-26-15/h1-2,9-10,12H,3-8,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLPASFJWAEFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













